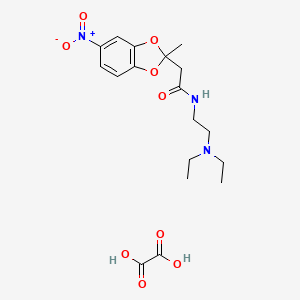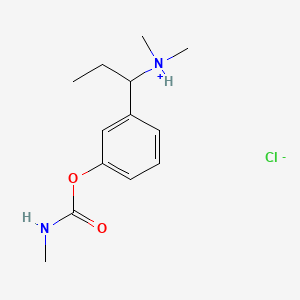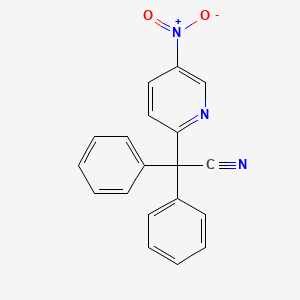
(5-Nitropyridin-2-yl)diphenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitropyridin-2-yl)diphenylacetonitrile: is a chemical compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring and a diphenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-2-yl)diphenylacetonitrile typically involves the nitration of pyridine derivatives followed by the introduction of the diphenylacetonitrile group. One common method includes the nitration of 2-aminopyridine to form 2-nitropyridine, which is then reacted with diphenylacetonitrile under specific conditions to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes and the use of advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
(5-Nitropyridin-2-yl)diphenylacetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2-amino-5-nitropyridine derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like iron or tin chloride.
Substitution reactions can be facilitated by using electrophiles like halogens or acyl chlorides.
Major Products Formed:
Oxidation products include nitrate esters and other oxidized derivatives.
Reduction products include 2-amino-5-nitropyridine derivatives.
Substitution products can vary widely depending on the electrophile used.
Scientific Research Applications
(5-Nitropyridin-2-yl)diphenylacetonitrile: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which (5-Nitropyridin-2-yl)diphenylacetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring can engage in various interactions with biological molecules, leading to potential therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(5-Nitropyridin-2-yl)diphenylacetonitrile: can be compared with other similar compounds, such as:
2-Nitropyridine derivatives: Similar in structure but lacking the diphenylacetonitrile group.
Diphenylacetonitrile derivatives: Similar in the diphenylacetonitrile moiety but lacking the nitro group on the pyridine ring.
Other pyridine-based compounds: Various pyridine derivatives with different substituents and functional groups.
Uniqueness: The combination of the nitro group and the diphenylacetonitrile moiety in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies and applications of this compound are likely to uncover even more of its capabilities and benefits.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(5-nitropyridin-2-yl)-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C19H13N3O2/c20-14-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-12-11-17(13-21-18)22(23)24/h1-13H |
InChI Key |
VSWGNEWAUUZFIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



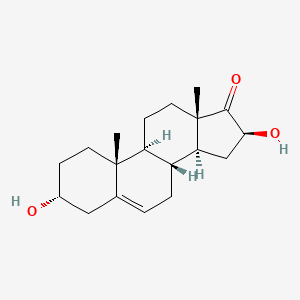
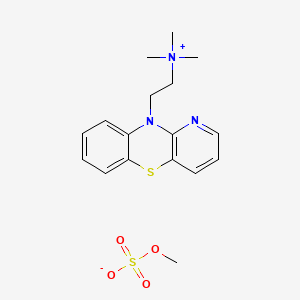
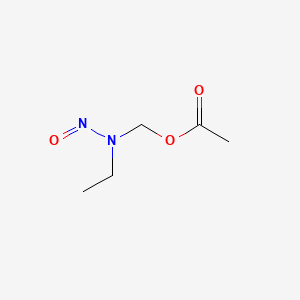
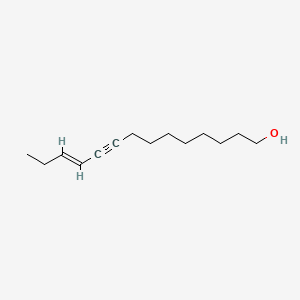
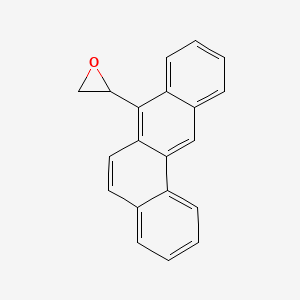
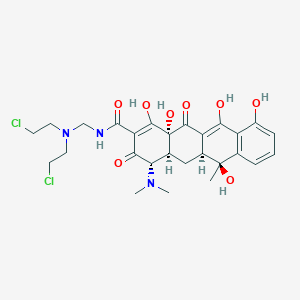

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)


